Isothiourea-1a
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Overview
Description
Isothiourea-1a is a synthetic organic compound belonging to the class of isothioureas. It is known for its unique catalytic properties and has been widely studied for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isothiourea-1a can be synthesized through the S-acylation of thiourea using a variety of acid chlorides. This reaction typically occurs in the presence of a solvent such as acetonitrile at elevated temperatures (around 50°C) for about an hour . The reaction is rapid and quantitative, avoiding the need for chromatographic purification. The resulting product is confirmed through single-crystal X-ray crystallographic analysis.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often incorporating continuous-flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Isothiourea-1a undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert this compound to thiourea derivatives.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acid chlorides, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
Major products formed from reactions involving this compound include sulfonyl chlorides, thiols, sulfides, disulfides, and guanidines. These products are valuable intermediates in the synthesis of various pharmaceuticals and organic compounds .
Scientific Research Applications
Isothiourea-1a has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of isothiourea-1a involves its role as a Lewis base organocatalyst. It forms α,β-unsaturated acyl ammonium intermediates, which enhance the electrophilicity of the reaction intermediates, allowing for effective catalysis . The compound’s catalytic activity is attributed to its ability to stabilize transition states and facilitate bond formation through non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
Thiourea: Similar in structure but lacks the catalytic properties of isothiourea-1a.
Homobenzotetramisole: Another isothiourea-based catalyst with similar applications in asymmetric synthesis.
Uniqueness
This compound is unique due to its high enantioselectivity and versatility as a catalyst. Its ability to facilitate a wide range of reactions with high efficiency makes it a valuable compound in both academic research and industrial applications .
Properties
Molecular Formula |
C19H30N4S2 |
---|---|
Molecular Weight |
378.6 g/mol |
IUPAC Name |
5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl N,N'-dicyclohexylcarbamimidothioate |
InChI |
InChI=1S/C19H30N4S2/c1-3-7-15(8-4-1)21-18(22-16-9-5-2-6-10-16)24-13-17-14-25-19-20-11-12-23(17)19/h14-16H,1-13H2,(H,21,22) |
InChI Key |
ZEZPDHKACVMMCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=NC2CCCCC2)SCC3=CSC4=NCCN34 |
Origin of Product |
United States |
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